![molecular formula C27H33N5O4 B2492192 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021078-11-4](/img/structure/B2492192.png)
7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H33N5O4 and its molecular weight is 491.592. The purity is usually 95%.
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Biological Activity
The compound 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel pyrazolo-pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure characterized by:
- A pyrazolo[4,3-c]pyridine core.
- A piperazine moiety that enhances its pharmacological profile.
- A cyclopentanecarbonyl group which may influence its interaction with biological targets.
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo-pyridine core from simpler precursors.
- Introduction of the piperazine and cyclopentanecarbonyl groups through nucleophilic substitution reactions.
- Purification via chromatography and characterization using NMR and mass spectrometry to ensure structural integrity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have shown promising results against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .
A comparative study highlighted that certain analogs demonstrated lower GI50 values than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy in inhibiting cell growth. The following table summarizes the cytotoxic effects observed:
Compound | Cancer Cell Line | GI50 Value (µM) | Comparison with 5-FU |
---|---|---|---|
5a | HUH7 | 1.91 | Lower |
5c | HEP3B | 0.44 | Lower |
5e | T47D | 0.31 | Lower |
5g | HCT116 | 0.85 | Lower |
The mechanism of action for this compound likely involves:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in malignant cells through mitochondrial pathways.
- Interaction with specific receptors or signaling pathways critical for tumor growth.
Further studies utilizing molecular docking and biochemical assays are necessary to elucidate these mechanisms in detail.
Case Studies
- Cytotoxicity Study : A study conducted on the compound's derivatives showed a time-dependent cytotoxic effect on multiple cancer cell lines, with significant inhibition observed after 24 hours of treatment . The study utilized real-time cell growth monitoring techniques to assess the compound's effectiveness dynamically.
- Pharmacological Profiling : Another investigation into similar piperazine derivatives revealed diverse pharmacological profiles, including anti-inflammatory and analgesic activities, which could complement anticancer effects .
Scientific Research Applications
Antiproliferative Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and affecting microtubule dynamics .
Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives
Compound | Cell Line | GI50 (µM) |
---|---|---|
18 | K562 | 7.7 |
19 | MV4-11 | 6.5 |
20 | MCF-7 | 5.0 |
21 | K562 | 3.5 |
22 | MV4-11 | 2.4 |
Potential Therapeutic Uses
Given its structural characteristics and biological activity, this compound may have potential applications in treating various conditions:
- Cancer Therapy : Due to its antiproliferative properties, it could serve as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Agents : The pyrazolo-pyridine derivatives are also noted for their anti-inflammatory activities, making them candidates for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of pyrazolo[4,3-c]pyridine derivatives:
- Antitumor Activity : A study demonstrated that a closely related compound induced significant apoptosis in breast cancer cell lines by activating apoptotic pathways .
- Insecticidal Properties : Modifications of the compound have shown promising insecticidal activity against pests like Tetranychus cinnabarinus, suggesting broader agricultural applications .
Properties
IUPAC Name |
7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-36-17-7-12-29-18-22(24-23(19-29)27(35)32(28-24)21-10-3-2-4-11-21)26(34)31-15-13-30(14-16-31)25(33)20-8-5-6-9-20/h2-4,10-11,18-20H,5-9,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVEYXYXNBOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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